

In-Depth Technical Guide: m-PEG24-NH2

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Compound of Interest

Compound Name: *m*-PEG24-NH2

Cat. No.: B3028509

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This guide provides a comprehensive overview of methoxy-polyethylene glycol (24)-amine (**m-PEG24-NH2**), a monodisperse PEG linker, for researchers, scientists, and drug development professionals.

Core Structure and Properties

m-PEG24-NH2 is a heterobifunctional linker composed of a methoxy-terminated polyethylene glycol chain with 24 ethylene glycol units, and a terminal primary amine group. The PEG chain imparts hydrophilicity, which can enhance the solubility and bioavailability of conjugated molecules. The terminal amine allows for covalent attachment to various functional groups.

A diagram of the chemical structure of **m-PEG24-NH2** is provided below.



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Caption: Chemical structure of **m-PEG24-NH2**.

Quantitative Data

The physicochemical properties of **m-PEG24-NH2** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C49H101NO24	[1]
Molecular Weight	1088.32 g/mol	[1]
Purity	99.89%	[2]
Appearance	White to off-white solid	
Solubility	Soluble in water, DMSO, DMF, and methanol	[3][4]
Storage	Store at -20°C, protect from light	[1][5]

Applications in Drug Development

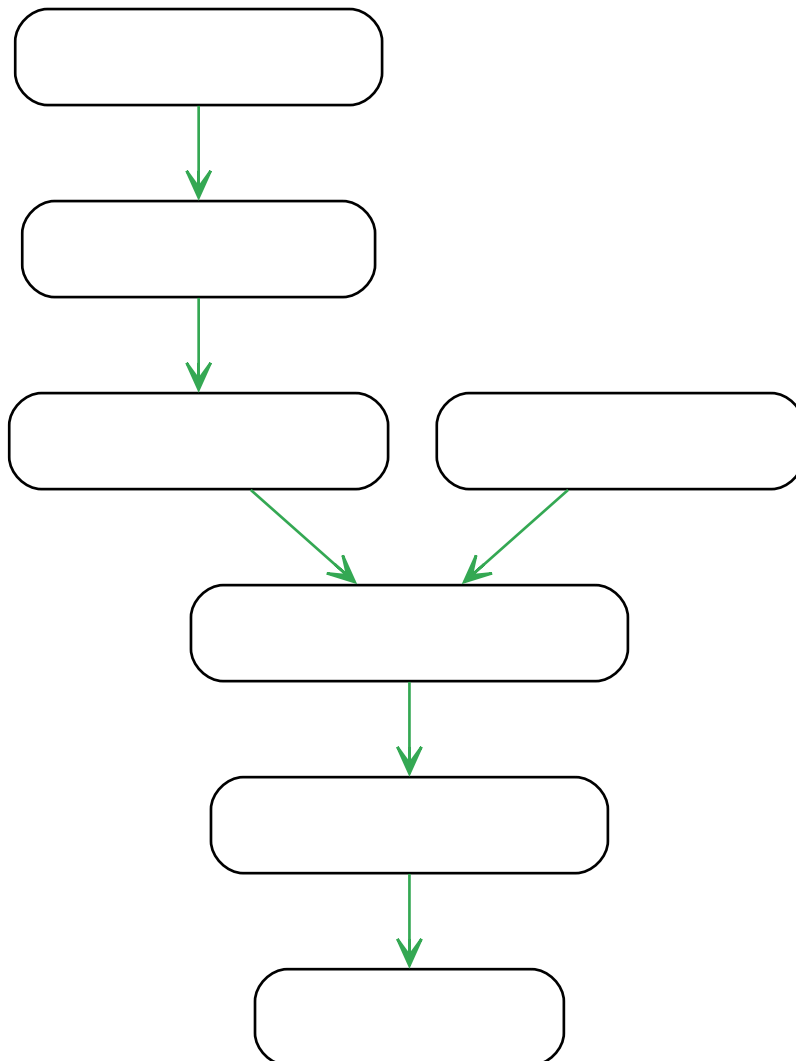
m-PEG24-NH2 is extensively utilized as a linker in the development of advanced therapeutics, particularly in the fields of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).[2][6] The PEG spacer enhances the solubility and optimizes the pharmacokinetic properties of the resulting conjugates.[7]

PROTACs

In PROTACs, **m-PEG24-NH2** serves as a flexible linker connecting a ligand that binds to a target protein with a ligand for an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent proteasomal degradation of the target protein.[2]

The general workflow for synthesizing a PROTAC using **m-PEG24-NH2** is illustrated in the following diagram.

General Workflow for PROTAC Synthesis using m-PEG24-NH2

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Caption: A generalized workflow for synthesizing a PROTAC molecule.

Experimental Protocols

The following is a generalized experimental protocol for the conjugation of **m-PEG24-NH2** to a protein or small molecule. The specific reaction conditions may need to be optimized based on the properties of the molecule to be conjugated.

Materials

- **m-PEG24-NH2**

- Target molecule with a reactive functional group (e.g., carboxylic acid, NHS ester)
- Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
- Coupling agents (e.g., EDC, HOBt if conjugating to a carboxylic acid)
- Quenching reagent (e.g., hydroxylamine)
- Purification system (e.g., size-exclusion chromatography, dialysis)
- Analytical instruments (e.g., LC-MS, SDS-PAGE)

Protocol for Conjugation to a Carboxylic Acid

- Preparation of Target Molecule: Dissolve the target molecule containing a carboxylic acid group in anhydrous DMF or DMSO.
- Activation: Add a 1.5 to 2-fold molar excess of EDC and HOBt to the target molecule solution. Allow the activation to proceed for 15-30 minutes at room temperature.
- Conjugation Reaction: Dissolve **m-PEG24-NH₂** in anhydrous DMF or DMSO and add it to the activated target molecule solution. A 1.2 to 1.5-fold molar excess of the amine-PEG is typically used. The reaction is generally allowed to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.
- Quenching: Add a quenching reagent, such as hydroxylamine, to a final concentration of 10-20 mM to stop the reaction and cap any unreacted activated groups. Incubate for 30 minutes at room temperature.
- Purification: Purify the conjugate to remove excess reagents and unreacted starting materials. Size-exclusion chromatography or dialysis are common methods for protein conjugates, while HPLC can be used for small molecule conjugates.
- Analysis: Characterize the final conjugate to determine the degree of labeling and confirm its identity and purity using techniques such as LC-MS and SDS-PAGE (for proteins).

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